4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.173. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Adams, Barnard, and Brosius (1999) described the preparation of a series of 1,3-dioxolanes, demonstrating the versatility of dioxolane derivatives in organic synthesis. They highlighted the successful synthesis of various 1,3-dioxolanes, including 2,2-dimethyl variants, under mild conditions and good yields (Adams, Barnard, & Brosius, 1999).
- Costa et al. (2017) detailed the synthesis of 1,2,3-triazoles using glycerol as a starting material, employing 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane in a key copper-catalyzed azide-alkyne cycloaddition step. This showcases the compound's utility in creating triazole derivatives with potential applications in fungicidal activities (Costa et al., 2017).
Polymer Science and Material Chemistry
- Research by Okada, Mita, and Sumitomo (1975) investigated the polymerization of methyl substituted 1,3-dioxolanes, including dimethyl variants. This research offers insights into the polymerizability and potential applications of these compounds in creating diverse polymeric materials (Okada, Mita, & Sumitomo, 1975).
- Goodman and Abe (1964) explored the polymerization of 4-methylene-1,3-dioxolane and its derivatives, revealing the unique behavior of these compounds in polymer formation. Their findings suggest the potential of 1,3-dioxolane derivatives in creating novel polymers with specific properties (Goodman & Abe, 1964).
Pharmaceutical and Medicinal Applications
- Begum et al. (2019) synthesized novel amide derivatives of 1,3-dioxolane and evaluated their antifungal and antibacterial activities. This highlights the potential of dioxolane derivatives, including this compound, in pharmaceutical research and development (Begum et al., 2019).
Catalysis and Green Chemistry
- Clarkson, Walker, and Wood (2001) discussed the use of 1,3-dioxolane derivatives in developing continuous reactor technology for ketal formation, indicating the compound's role in enhancing industrial chemical processes and green chemistry applications (Clarkson, Walker, & Wood, 2001).
Analytical Chemistry and Solvent Applications
- Dzhumaev et al. (2021) used 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane (solketal) in the synthesis of cyclic acetals and gem-dichlorocyclopropanes, illustrating the compound's versatility in organic synthesis and its role as an important intermediate in chemical reactions (Dzhumaev et al., 2021).
Properties
IUPAC Name |
4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(2)10-4-5(11-6)3-8-9-7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVVCERWZQLGGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN=[N+]=[N-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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